

FWM-1 Binding Affinity to NSP13: A Technical Overview

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Compound of Interest

Compound Name: FWM-1

Cat. No.: B15566559

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This technical guide provides a detailed overview of the binding affinity of the novel inhibitor **FWM-1** to the SARS-CoV-2 non-structural protein 13 (NSP13), a helicase essential for viral replication. The information presented herein is based on a multi-stage structure-based virtual screening study that identified **FWM-1** as a potent potential inhibitor of this key viral enzyme.

Quantitative Data Summary

The binding affinity of **FWM-1** to the SARS-CoV-2 NSP13 helicase was determined computationally. The calculated binding free energy indicates a strong and favorable interaction.

Compound	Metric	Value (kcal/mol)	Method	Source
FWM-1	Binding Free Energy	-328.6 ± 9.2	MM-PBSA	[1] [2]

Core Interaction Insights

FWM-1 is predicted to be a potent inhibitor of the SARS-CoV-2 NSP13 helicase by effectively disrupting the binding of ATP to the enzyme[\[1\]](#). This mechanism of action would inhibit the

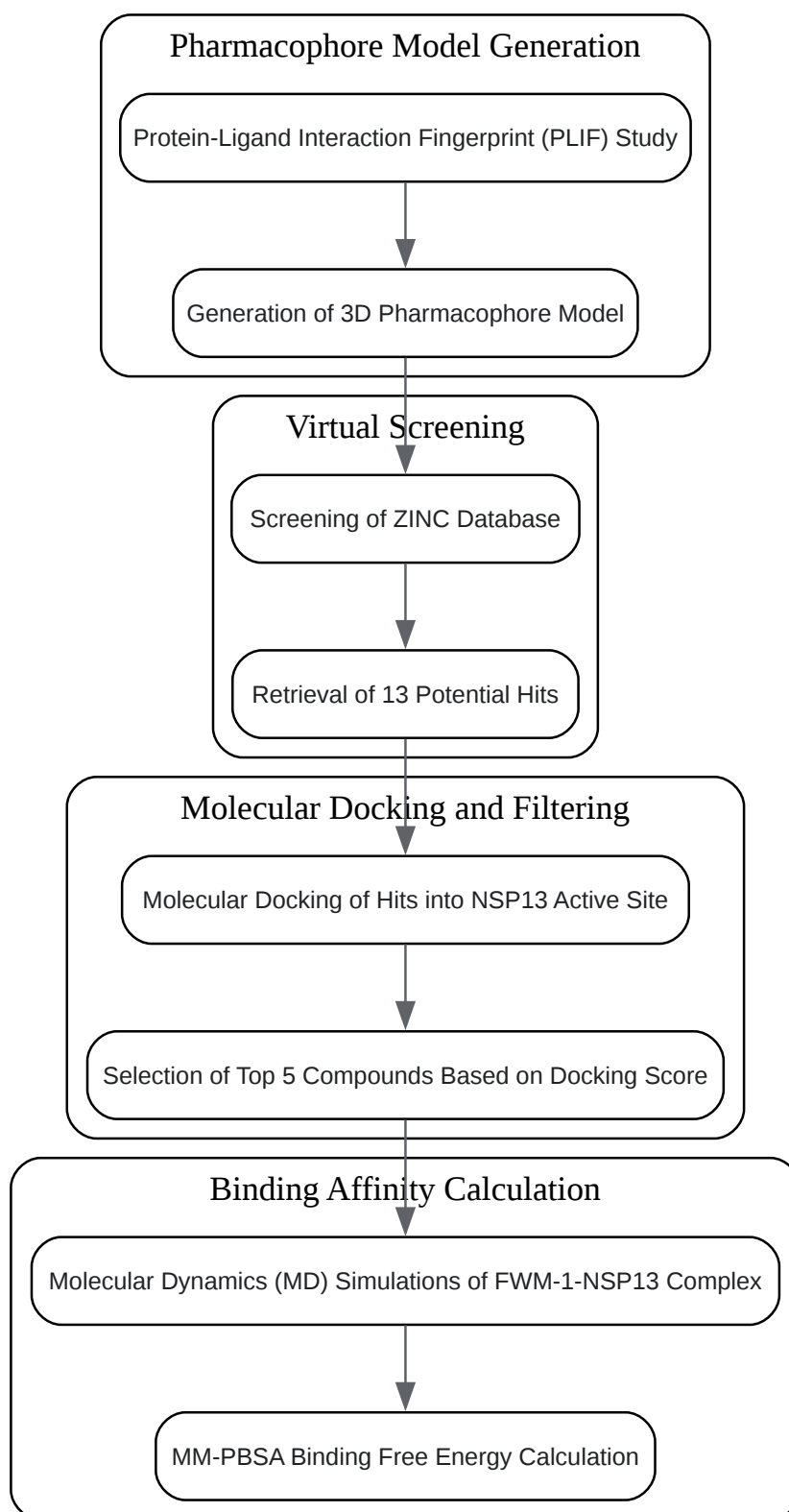
helicase's ability to unwind viral RNA, a critical step in the replication and transcription of the viral genome.

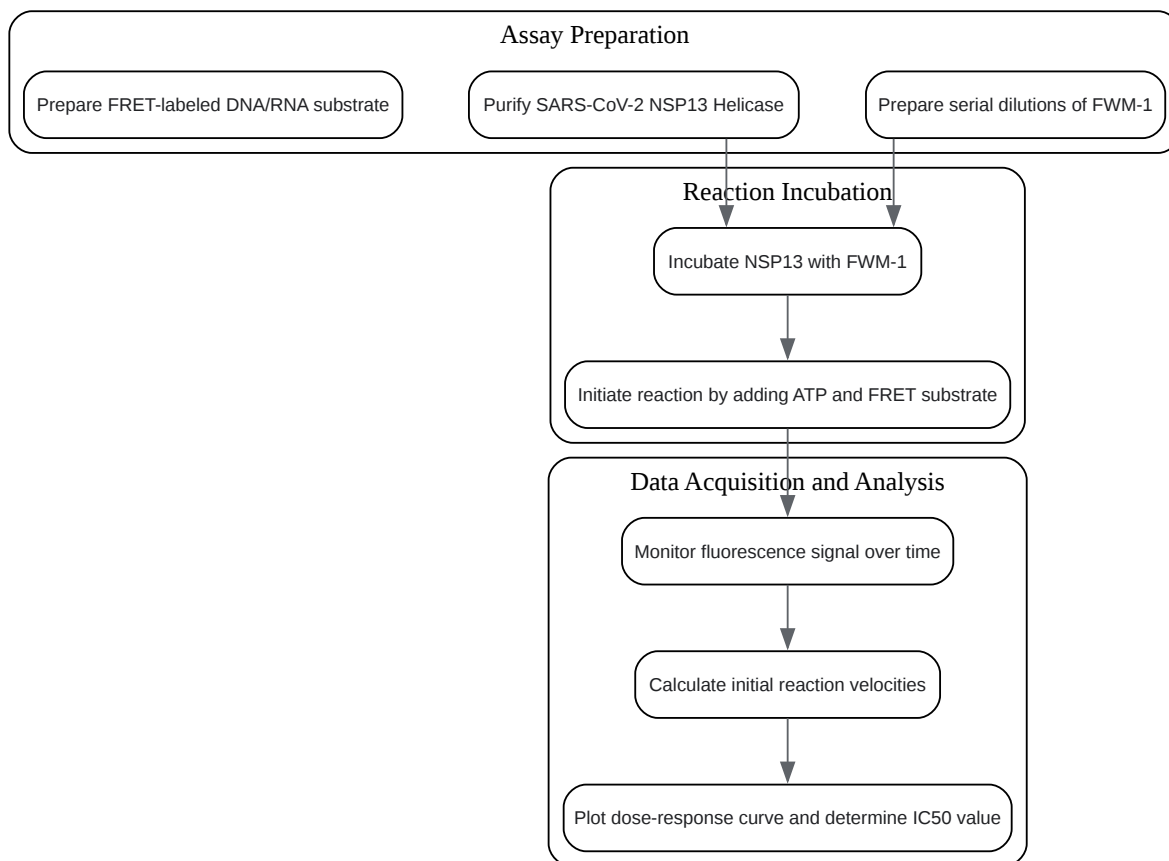
Experimental and Computational Protocols

The identification and initial characterization of **FWM-1** as an NSP13 inhibitor were achieved through a comprehensive in silico approach. The following sections detail the computational workflow that led to the discovery of **FWM-1**.

Structure-Based Virtual Screening Workflow

The process of identifying **FWM-1** involved a multi-step computational strategy designed to screen a large chemical database and predict the binding affinity of potential inhibitors to the NSP13 helicase.





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References

- 1. Multi-stage structure-based virtual screening approach towards identification of potential SARS-CoV-2 NSP13 helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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